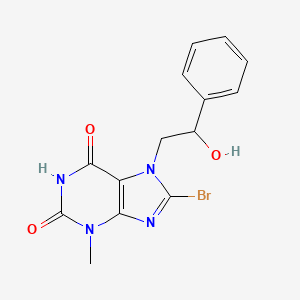

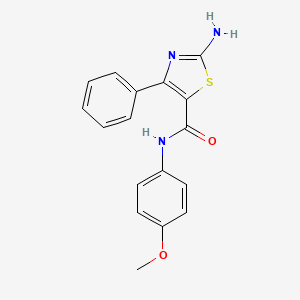

8-bromo-7-(2-hydroxy-2-phenylethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “8-bromo-7-(2-hydroxy-2-phenylethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione” is a synthetic derivative of xanthine . It has a molecular formula of C14H13BrN4O3 and a molecular weight of 365.187 . The compound is available from suppliers such as ChemBridge Corporation and INTERBIOSCREEN DOO BAR .

Synthesis Analysis

The synthesis of this compound involves the interaction of 8-bromotheophylline with styrene oxide in a propanol-1 environment . This reaction results in the formation of 8-bromo-7-(2-hydroxy-2-phenylethyl)theophylline . Further heating with primary amines of various structures or piperazine derivatives in an aqueous dioxane or propanol-1 medium leads to the replacement of the bromine atom at the 8-position, forming the corresponding 8-amino derivatives .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: Cn1c2nc(Br)n(CC(O)c3ccccc3)c2c(=O)[nH]c1=O . The InChI representation is: InChI=1/C14H13BrN4O3/c1-18-11-10(12(21)17-14(18)22)19(13(15)16-11)7-9(20)8-5-3-2-4-6-8/h2-6,9,20H,7H2,1H3,(H,17,21,22) .Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of this compound is the interaction of 8-bromotheophylline with styrene oxide, followed by heating with primary amines or piperazine derivatives . This leads to the replacement of the bromine atom at the 8-position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 365.187 . The solubility of this compound in DMSO is unknown . The melting point and other physical properties are not mentioned in the retrieved sources.科学的研究の応用

Chemical Synthesis and Reactions

The compound 8-bromo-7-(2-hydroxy-2-phenylethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, and its derivatives are explored for various reactions and synthetic applications in organic chemistry. For example, the unusual reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine in dimethylformamide (DMF) led to unexpected products, which highlights the complex reactivity of bromo-substituted purine derivatives (Khaliullin & Shabalina, 2020).

Biological Properties

The synthesis and evaluation of the biological properties of 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines, which include the subject compound, have shown promising antimicrobial and antifungal activities. Specifically, derivatives of this compound have exhibited significant activity against Staphylococcus aureus and Candida albicans, surpassing that of reference drugs like ampicillin and nistatin (Romanenko et al., 2016).

Structural Analysis

The study of bromophenols coupled with nucleoside bases, including brominated purine derivatives similar to the subject compound, provides insight into the potential of such compounds in drug development and biochemical research. The isolation and structural determination of these compounds from natural sources like the red alga Rhodomela confervoides underline the diversity and complexity of brominated organic compounds in nature (Ma et al., 2007).

将来の方向性

特性

IUPAC Name |

8-bromo-7-(2-hydroxy-2-phenylethyl)-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN4O3/c1-18-11-10(12(21)17-14(18)22)19(13(15)16-11)7-9(20)8-5-3-2-4-6-8/h2-6,9,20H,7H2,1H3,(H,17,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOVLPOLHYOJPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-bromo-7-(2-hydroxy-2-phenylethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-hydroxy-3-quinolinyl)methyl]-2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5561888.png)

![N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5561904.png)

![3-({4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5561912.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(dimethylamino)benzamide](/img/structure/B5561920.png)

![(3S*,4R*)-N,N-dimethyl-1-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinamine](/img/structure/B5561947.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B5561956.png)

![N-(4-ethoxyphenyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5561958.png)

![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5561975.png)